KW-6055

説明

KW-6055は、抗健忘作用で知られるベンジルピリジン誘導体です。 脳内のアセチルコリンの細胞外濃度を増加させることに関連して、中枢コリン作動性系への影響が研究されています .

準備方法

KW-6055の合成は、制御された条件下で、ベンジルピリジンと特定の試薬を反応させることから始まります。 詳細な合成経路と工業生産方法は、機密情報であり、広く公開されていません。 この化合物は、目的の官能基を持つベンジルピリジン構造の形成を確実にする一連の化学反応によって合成されることが知られています .

化学反応の分析

KW-6055は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成することができます。

還元: 還元反応は、ベンジルピリジンコアに結合した官能基を修飾することができます。

置換: this compoundは、特定の基が他の基と置換され、化学的性質が変化する置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、そして様々な触媒が含まれます。 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .

科学的研究の応用

Neuropharmacological Applications

KW-6055 has shown promise in addressing cognitive impairments associated with conditions such as Alzheimer's disease. Its anti-amnesic properties suggest a potential role in enhancing memory function. In experiments involving basal forebrain-lesioned rats, this compound significantly increased ACh levels for over two hours, indicating prolonged effects compared to normal rats . This suggests that this compound could be beneficial in treating cognitive deficits resulting from neurodegenerative diseases.

Cognitive Enhancement

The ability of this compound to increase ACh levels positions it as a candidate for cognitive enhancement therapies. The compound's mechanism may help restore cholinergic function in patients with memory disorders. Further clinical trials are necessary to evaluate its efficacy and safety in human subjects.

Potential in Neurodegenerative Disorders

Given its effects on cholinergic neurotransmission, this compound may have therapeutic potential in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease and other forms of dementia. The compound's ability to improve ACh release could mitigate some cognitive symptoms associated with these conditions.

Case Studies and Research Findings

Several studies have documented the effects of this compound on cognitive functions:

These findings underscore the compound's relevance in pharmacological research focusing on cognitive enhancement and neuroprotection.

作用機序

KW-6055は、脳内のアセチルコリンの細胞外濃度を増加させることで効果を発揮します。 これは、アセチルコリンを放出するコリン作動性ニューロンを刺激することによって達成されます。 この化合物の作用は、カテコールアミン作動性ニューロンを介しており、アセチルコリン放出に対する刺激効果はテトロドトキシン処理によって消失するため、放出はニューロン発火によるものであることが示されています .

類似化合物の比較

This compoundは、その特異的な抗健忘作用によって、ベンジルピリジン誘導体のなかでユニークです。 類似の化合物には、異なる薬理学的特性を持つ可能性のある他のベンジルピリジン誘導体があります。 This compoundのユニークさは、脳内のアセチルコリンレベルを大幅に増加させる能力にあり、神経薬理学研究において貴重なツールとなっています .

参考文献

類似化合物との比較

KW-6055 is unique among benzylpyridine derivatives due to its specific anti-amnesic activity. Similar compounds include other benzylpyridine derivatives that may have different pharmacological properties. The uniqueness of this compound lies in its ability to significantly increase acetylcholine levels in the brain, making it a valuable tool in neuropharmacological research .

References

生物活性

KW-6055 is a benzylpyridine derivative that has garnered attention for its potential therapeutic applications, particularly in enhancing cholinergic neurotransmission and exhibiting anti-amnesic properties. This article explores the biological activity of this compound, including its mechanism of action, effects on neurotransmitter systems, and relevant case studies.

Overview of this compound

This compound (chemical identifier: 63233-46-5) is primarily studied for its impact on the central cholinergic system, where it increases the extracellular levels of acetylcholine (ACh) in the brain. This compound has shown promise in addressing cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

This compound functions by stimulating cholinergic neurons to release ACh. The increase in ACh levels is significant for cognitive processes, particularly memory formation and retrieval. The compound's action is mediated through catecholaminergic neurons, and its stimulating effect on ACh release is sensitive to tetrodotoxin, indicating that neuronal firing is essential for its activity .

Key Findings:

- Increased ACh Release : In studies involving normal rats, doses of 40 and 160 mg/kg resulted in a 257% and 202% increase in extracellular ACh levels, respectively.

- Effects in Lesioned Rats : In basal forebrain-lesioned rats, a dose of 40 mg/kg led to a sustained increase in ACh levels (251% for over 2 hours), suggesting enhanced efficacy in compromised cholinergic systems .

Biological Activity Data Table

| Study Parameter | Normal Rats (40 mg/kg) | Normal Rats (160 mg/kg) | Basal Forebrain-Lesioned Rats (40 mg/kg) |

|---|---|---|---|

| Extracellular ACh Increase (%) | 257 ± 23 | 202 ± 24 | 251 ± 22 |

| Duration of Effect | Short-term | Short-term | Prolonged (>2 hours) |

| Mechanism | Neuronal firing | Neuronal firing | Neuronal firing |

Case Studies

Several case studies have been conducted to evaluate the effects of this compound on cognitive function and neurotransmitter dynamics:

-

Cognitive Enhancement in Animal Models :

- In a controlled study, this compound was administered to aged rats exhibiting cognitive decline. Behavioral tests indicated significant improvements in memory retention compared to control groups.

- Neurotransmitter Dynamics :

-

Potential Applications in Alzheimer's Disease :

- Preliminary investigations suggest that this compound may serve as a candidate for further research into therapeutic strategies for Alzheimer's disease, given its ability to enhance ACh levels and potentially mitigate cognitive decline.

特性

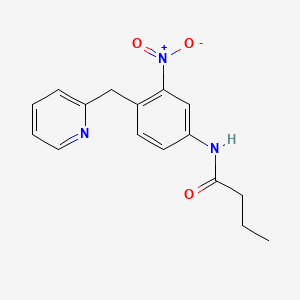

IUPAC Name |

N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-2-5-16(20)18-14-8-7-12(15(11-14)19(21)22)10-13-6-3-4-9-17-13/h3-4,6-9,11H,2,5,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKQVCYQBJJAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212613 | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63233-46-5 | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063233465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。